3,6,9,12,15,18-Hexaoxatriacontan-1-ol, commonly known as hexaethylene glycol monododecyl ether or C12E6, is a highly pure, monodisperse nonionic surfactant characterized by a 12-carbon hydrophobic alkyl chain and a 6-unit hydrophilic polyoxyethylene (PEG) headgroup [1]. Unlike polydisperse commercial detergents that suffer from batch-to-batch variability and skewed ethoxylate distributions, pure C12E6 offers exact structural homogeneity, a well-defined hydrophilic-lipophilic balance (HLB), and precise phase behavior [2]. Its highly predictable critical micelle concentration (CMC) of approximately 0.08 mM and distinct thermal phase separation properties make it a critical raw material for structural biology, precision nanoparticle templating, and temperature-controlled extraction workflows where lot-to-lot reproducibility is an absolute procurement requirement [3].
Procuring generic 'laureth' mixtures or substituting C12E6 with closely related monodisperse analogs like C12E5 or C12E8 fundamentally alters process thermodynamics and phase stability [1]. Polydisperse mixtures contain unreacted alcohols and broad ethoxylate distributions that depress the mean ethylene oxide number, causing unpredictable cloud points and irregular micellar geometries [2]. Even among pure analogs, shifting the PEG chain by just one or two units drastically changes the thermal operating window: C12E5 phase-separates near 31 °C, rendering it unusable for 37 °C physiological assays, while C12E8 resists phase separation up to ~75 °C, requiring excessive heat that can denature sensitive biological payloads during extraction [3]. Consequently, substituting C12E6 compromises assay stability, extraction efficiency, and rheological predictability.
The cloud point of a nonionic surfactant dictates its usable temperature range for homogeneous formulations and cloud-point extraction (CPE). Pure C12E6 exhibits a cloud point of approximately 50–54 °C [1]. In contrast, the closely related C12E5 has a much lower cloud point of ~31 °C, and C12E8 has a significantly higher cloud point of ~75 °C [2]. This places C12E6 in an optimal intermediate thermal window for processes requiring moderate heating without extreme thermal stress.
| Evidence Dimension | Cloud Point Temperature |
| Target Compound Data | ~50–54 °C (C12E6) |
| Comparator Or Baseline | ~31 °C (C12E5) and ~75 °C (C12E8) |
| Quantified Difference | C12E6 provides a ~20 °C higher thermal stability window than C12E5, and phase separates at ~20 °C lower than C12E8. |
| Conditions | Aqueous surfactant solutions. |
C12E6 allows formulations to remain stable at physiological temperatures (37 °C) while enabling cloud-point extraction at mild temperatures (~50 °C) that avoid the thermal degradation caused by C12E8.
Micellar morphology directly impacts the viscosity and solubilization capacity of the surfactant system. As concentration and temperature increase, C12E6 micelles exhibit pronounced linear growth, transitioning from spherical structures into highly elongated prolate ellipsoids and cylindrical rod-like micelles [1]. In direct contrast, micelles of pure C12E8 exhibit significantly less growth under identical conditions, remaining primarily as smaller, compact globular structures [1].
| Evidence Dimension | Micellar Morphology and Growth |
| Target Compound Data | Pronounced linear growth into cylindrical/rod-like structures (C12E6) |
| Comparator Or Baseline | Minimal growth, remaining compact/globular (C12E8) |
| Quantified Difference | C12E6 undergoes a distinct sphere-to-cylinder morphological transition that is largely absent in C12E8. |
| Conditions | Aqueous solutions, 10 °C to 55 °C, increasing surfactant concentration. |
Procurement of C12E6 is essential for applications requiring tunable viscosity, enhanced hydrophobic payload capacity, or cylindrical nanotemplating.
The CMC determines the minimum surfactant concentration required to initiate self-assembly. Experimental consensus models show that C12E6 has a CMC in the range of 0.072 to 0.082 mM, whereas the CMC for C12E8 is higher, typically between 0.084 and 0.109 mM [1]. Because of its shorter hydrophilic PEG chain, C12E6 is slightly more hydrophobic, driving micellization at lower concentrations.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 0.072–0.082 mM (C12E6) |
| Comparator Or Baseline | 0.084–0.109 mM (C12E8) |
| Quantified Difference | C12E6 achieves micellization at approximately 15–25% lower concentration than C12E8. |
| Conditions | Aqueous solution at 25 °C. |
Lower CMC values reduce the total surfactant mass required for effective solubilization, which minimizes downstream purification burdens and lowers material costs at scale.
The hydration of the polyoxyethylene shell in C12E6 is highly responsive to temperature, which drives its predictable phase behavior. Chemical trapping studies demonstrate that the hydration number of C12E6 micelles decreases linearly from 4.2 water molecules per surfactant at 20 °C to 2.9 at 60 °C, passing directly through its cloud point [1]. This quantified dehydration profile is a hallmark of precise monodisperse ethoxylates compared to crude mixtures.
| Evidence Dimension | Micellar Hydration Number |
| Target Compound Data | Decreases linearly from 4.2 (20 °C) to 2.9 (60 °C) |
| Comparator Or Baseline | Polydisperse mixtures (unpredictable/broad dehydration transitions) |
| Quantified Difference | C12E6 provides a sharp, linear, and predictable loss of ~1.3 water molecules per surfactant across a 40 °C gradient. |
| Conditions | 0.01 M aqueous C12E6 solution. |
This highly predictable thermal dehydration allows engineers to precisely trigger phase separation or payload release at exact temperature thresholds.
Because C12E6 exhibits a cloud point of ~50–54 °C, it is the preferred surfactant for CPE workflows targeting proteins, enzymes, or unstable metal complexes. It avoids the excessive heating required by C12E8 (~75 °C), ensuring that target molecules partition into the surfactant-rich phase without undergoing thermal denaturation [1].
For in vitro biological assays or drug delivery formulations operating at 37 °C, C12E6 is vastly superior to C12E5. While C12E5 undergoes unwanted phase separation near 31 °C, C12E6 remains a stable, homogeneous micellar solution at physiological temperatures, ensuring reproducible dosing and solubilization [2].
The unique propensity of C12E6 to undergo linear micellar growth into rod-like and cylindrical structures at higher concentrations makes it an ideal templating agent for mesoporous materials and anisotropic nanoparticles. This structural transition, which is absent in C12E8, also allows formulators to use C12E6 as a temperature- and concentration-responsive viscosity modifier [3].
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